molecular formula C3H4ClO2- B1238052 (S)-2-chloropropanoate

(S)-2-chloropropanoate

Cat. No.: B1238052
M. Wt: 107.51 g/mol
InChI Key: GAWAYYRQGQZKCR-REOHCLBHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Chloropropanoate (methyl ester: C₄H₇ClO₂, CAS 73246-45-4) is a chiral carboxylic acid ester characterized by a chlorine atom at the second carbon of the propanoate backbone and an (S)-configuration stereocenter. It is a colorless liquid with a density of 1.143 g/mL (25°C) and a boiling point of 80–82°C at 110 mmHg . The compound is pivotal in organic synthesis and enzymology, serving as a substrate for 2-haloacrylate reductase (EC 1.3.1.103), an enzyme involved in the degradation of organohalogens in Burkholderia spp. . Its high enantiomeric purity (>98%) and stereospecific reactivity make it valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C3H4ClO2-

Molecular Weight

107.51 g/mol

IUPAC Name

(2S)-2-chloropropanoate

InChI

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/p-1/t2-/m0/s1

InChI Key

GAWAYYRQGQZKCR-REOHCLBHSA-M

SMILES

CC(C(=O)[O-])Cl

Isomeric SMILES

C[C@@H](C(=O)[O-])Cl

Canonical SMILES

CC(C(=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between (S)-2-chloropropanoate and related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups CAS Number Physical Properties
This compound C₄H₇ClO₂ 122.55 Chloro, ester 73246-45-4 Density: 1.143 g/mL; Bp: 80–82°C (110 mmHg)
(S)-Isobutyl-2-chloropropanoate C₇H₁₃ClO₂ 164.63 Chloro, ester (isobutyl chain) 83261-15-8 Density: 1.03 g/cm³; Bp: 176°C (760 mmHg)
Ethyl 2-chloropropanoate C₅H₉ClO₂ 136.58 Chloro, ester (ethyl chain) N/A Higher volatility vs. methyl analog
(S)-2-Hydroxypropanoate C₃H₆O₃ 90.08 Hydroxyl, carboxylic acid 6381-59-5 Polar, water-soluble
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.57 Chloro, alcohol 558-42-9 Bp: ~150°C; reactive in SN mechanisms

Key Research Findings

Enzymatic Specificity: Kinetic studies show that this compound’s $ K_m $ for 2-haloacrylate reductase is 0.5 mM, 10-fold lower than non-chiral analogs, highlighting stereochemical precision .

Antimicrobial Activity: Ethyl 2-chloropropanoate-derived thiazoles exhibit broad-spectrum activity, with MIC values of 0.25–2 µg/mL against fungi (C. albicans) and bacteria (E. coli) .

Thermodynamic Stability : The methyl ester’s lower boiling point (80–82°C at 110 mmHg) vs. isobutyl (176°C at 760 mmHg) reflects increased van der Waals forces in the latter .

Preparation Methods

Porcine Pancreatic Lipase-Catalyzed Hydrolysis

The CN1868997A patent describes a stereoselective hydrolysis process using porcine pancreatic lipase (PPL) under mild aqueous conditions. Racemic 2-chloropropanoate esters undergo kinetic resolution in phosphate buffer (pH 6.8–7.6) at 20–35°C, with enzyme loading at 3–30% of substrate mass. After 4–14 hours, the (S)-ester remains unhydrolyzed while the (R)-acid forms, enabling separation via dichloromethane extraction.

Reaction Mechanism :
Racemic esterpH 7.2, 30°CPPL(S)-ester+(R)-acid\text{Racemic ester} \xrightarrow[\text{pH 7.2, 30°C}]{\text{PPL}} (S)\text{-ester} + (R)\text{-acid}

Optimized Parameters :

  • Temperature : 30°C (balance reaction rate vs. enzyme denaturation)

  • pH : 7.2 phosphate buffer (maximizes lipase activity)

  • Enzyme Loading : 10–20% w/w (achieves 95–98% e.e. in 8 hours)

Table 1: Enzymatic Resolution Performance

SubstrateTime (h)(S)-Ester Yield (%)e.e. (%)
Methyl ester64598
Ethyl ester84897
n-Butyl ester104296

Post-reaction processing involves centrifugation to recover PPL for reuse, followed by acidification of the aqueous phase to precipitate (R)-2-chloropropionic acid. This method reduces waste compared to classical resolution techniques, though substrate solubility limitations persist in purely aqueous systems.

Chlorination of Alkyl Lactates via Phosgene Intermediates

Two-Step Chloroformate Decomposition

EP0163435A2 details a phosgene-based route starting from alkyl lactates. In step one, L-methyl lactate reacts with phosgene (COCl₂) and pyridine at 0–5°C to form a chloroformate intermediate. Step two involves thermal decomposition at 60–80°C with catalytic pyridine (0.1–1% w/w) to yield (S)-2-chloropropanoate.

Critical Considerations :

  • Racemization Control : Temperatures >80°C induce racemization, necessitating precise thermal management.

  • Solvent Selection : Dichloromethane minimizes side reactions during phosgene addition.

  • Base Catalysis : Pyridine (0.2 mol per mol lactate) accelerates CO₂ elimination during decomposition.

Reaction Pathway :

  • L-Methyl lactate+COCl2pyridineChloroformate intermediate\text{L-Methyl lactate} + \text{COCl}_2 \xrightarrow{\text{pyridine}} \text{Chloroformate intermediate}

  • Chloroformate60–80°Cpyridine(S)-2-chloropropanoate+CO2\text{Chloroformate} \xrightarrow[\text{60–80°C}]{\text{pyridine}} (S)\text{-2-chloropropanoate} + \text{CO}_2

Table 2: Phosgene Method Yield vs. Conditions

Pyridine (%)Temperature (°C)Purity (%)e.e. (%)
0.1607892
0.5708594
1.0808289

This method achieves higher volumetric productivity than enzymatic approaches but requires stringent safety protocols for phosgene handling. Industrial adaptations employ continuous flow reactors to mitigate risks.

Alternative Synthetic Routes

Sulfonate Intermediate Strategy

Early approaches (Ugo et al., 1989) utilized optically pure 2-methanesulfonyl propionate, reacting with AlCl₃ to displace the sulfonyl group with chloride. While effective, this method suffers from stoichiometric metal waste and lower atom economy (45–50% yield).

Direct Chlorination of (S)-2-Chloropropanol

Koppenhoefer’s method (1988) oxidizes (S)-2-chloropropanol to the acid, followed by esterification. However, multi-step synthesis and purification challenges limit its industrial adoption.

Comparison of Methods :
Table 3: Methodological Trade-offs

MethodYield (%)e.e. (%)Cost (Relative)Scalability
Enzymatic Resolution45–4896–98LowHigh
Phosgene Chlorination78–8589–94ModerateMedium
Sulfonate Displacement45–5099HighLow

Industrial-Scale Optimization Challenges

Solvent and Catalyst Recycling

Enzymatic processes benefit from PPL’s reusability (5–7 cycles with <10% activity loss) , whereas phosgene routes require solvent recovery systems to manage dichloromethane and pyridine.

Q & A

Q. How can researchers integrate this compound’s chiral properties into supramolecular chemistry studies?

  • Methodology : Synthesize chiral metal-organic frameworks (MOFs) using this compound as a ligand. Characterize host-guest interactions via X-ray diffraction and NMR titration. Compare enantioselective adsorption capacities (e.g., for pharmaceuticals) with racemic analogs .

Guidelines for Data Reporting and Reproducibility

  • Data Transparency : Publish raw chromatograms, spectral data, and computational input files as supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Reporting : Disclose conflicts of interest and negative results. Use plagiarism-checking software for literature reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-chloropropanoate
Reactant of Route 2
(S)-2-chloropropanoate

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